molecular formula C7H7NO2 B110431 3-Acetylpyridine N-oxide CAS No. 14188-94-4

3-Acetylpyridine N-oxide

Cat. No. B110431
Key on ui cas rn: 14188-94-4
M. Wt: 137.14 g/mol
InChI Key: AZFMFGIMDGBJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05604079

Procedure details

Hydrogen peroxide (20.9 ml, 0.61453 moles, Baker) and acetic acid (125 ml, Baker) were combined and stirred at room temperature (RT). The 3-acetylpyridine (50 ml, 0.40984 moles, Aldrich), distilled prior to use (94° C., 2.00 mm Hg), was added and then, the reaction mixture was stirred overnight (O/N) at 95° C. Next, the reaction mixture was cooled to RT and then, neutralized with saturated K2CO3 (400 ml). Then, 5 g of KSO3 was added to destroy the remaining hydrogen peroxide. Next, methanol (750 ml) was added and the resultant cloudy solution was filtered. The filtrate was then evaporated to dryness using a rotary evaporator. The semi-solid was extracted repeatedly with hot CH2Cl2 (4×500 ml) and combined. Next, the solvent was removed leaving approximately 44 g of a crude, pale yellow solid. The crude solid was dissolved in hot 2-propanol (150 ml) and stirred until cool in an icebath. The white solid which precipitated was collected, washed with 2-propanol (100 ml) and dried in a vacuum dessicator O/N at 50° C. The air-dried weight was 41 g. HPLC analysis of the recrystallized sample (m.p. 146°-147° C.) showed a single principal peak 96% by area.
Quantity
20.9 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
[Compound]
Name
KSO3
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
OO.C(O)(=[O:5])C.[C:7]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)(=[O:9])[CH3:8].C([O-])([O-])=O.[K+].[K+]>CC(O)C>[C:7]([C:10]1[CH:11]=[N+:12]([O-:5])[CH:13]=[CH:14][CH:15]=1)(=[O:9])[CH3:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
20.9 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)C=1C=NC=CC1
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
KSO3
Quantity
5 g
Type
reactant
Smiles
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature (RT)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(94° C., 2.00 mm Hg)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight (O/N) at 95° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Next, the reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
to destroy the remaining hydrogen peroxide
ADDITION
Type
ADDITION
Details
Next, methanol (750 ml) was added
FILTRATION
Type
FILTRATION
Details
the resultant cloudy solution was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The semi-solid was extracted repeatedly with hot CH2Cl2 (4×500 ml)
CUSTOM
Type
CUSTOM
Details
Next, the solvent was removed
CUSTOM
Type
CUSTOM
Details
leaving approximately 44 g of a crude, pale yellow solid
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
until cool in an icebath
CUSTOM
Type
CUSTOM
Details
The white solid which precipitated
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with 2-propanol (100 ml)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum dessicator O/N at 50° C

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C=1C=[N+](C=CC1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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